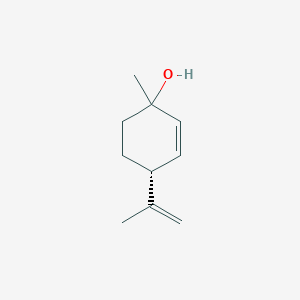

(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol

Descripción general

Descripción

(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol is a monoterpenoid compound with the molecular formula C10H16O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is known for its presence in various essential oils and has a characteristic odor.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol can be synthesized from limonene, a naturally occurring monoterpene. The synthesis involves the following steps:

Epoxidation of Limonene: Limonene is first epoxidized using a peracid such as meta-chloroperoxybenzoic acid to form limonene oxide.

Hydrolysis: The limonene oxide is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into saturated alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces saturated alcohols.

Substitution: Produces various substituted cyclohexenes depending on the reagent used.

Aplicaciones Científicas De Investigación

(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

Industry: Used in the fragrance and flavor industry due to its pleasant odor.

Mecanismo De Acción

The mechanism of action of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Comparación Con Compuestos Similares

Similar Compounds

(4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol: The enantiomer of (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol with similar chemical properties but different biological activities.

Limonene: A precursor in the synthesis of this compound.

Menthol: Another monoterpenoid with similar structural features but different functional groups.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its presence in essential oils make it a valuable compound in both research and industry.

Actividad Biológica

(4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, also known as Prottremine, is a bicyclic monoterpenoid that has garnered attention for its potential biological activities, particularly in neuropharmacology. This compound exhibits structural features that suggest significant interactions with biological systems, including potential therapeutic effects in neurodegenerative diseases such as Parkinson's disease.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₆O, with a molecular weight of approximately 152.23 g/mol. Its structure consists of a cyclohexene ring with a methyl and propene substituent, contributing to its unique reactivity and biological profile.

Antiparkinsonian Effects

Research indicates that Prottremine demonstrates significant antiparkinsonian activity in various animal models. A study using the MPTP model of Parkinson's disease showed that Prottremine effectively enhanced locomotor and exploratory activities in treated mice, comparable to the established drug levodopa . The compound's efficacy is attributed to its ability to protect dopaminergic neurons from degeneration, which is critical in the pathophysiology of Parkinson's disease.

Table 1: Summary of Antiparkinsonian Activity

| Compound | Model Used | Dose (mg/kg) | Main Findings |

|---|---|---|---|

| Prottremine | MPTP-induced | 20 | Enhanced locomotion; neuroprotection |

| PA96 | MPTP-induced | 1 | Significant alleviation of PD symptoms |

The mechanism by which Prottremine exerts its effects involves the modulation of neurotransmitter systems and protection against oxidative stress. The presence of hydroxyl groups in its structure is crucial for these actions, as they participate in redox reactions that mitigate neuronal damage . Furthermore, the stereochemistry of Prottremine influences its binding affinity and efficacy, highlighting the importance of specific functional groups in determining biological activity.

Study on Stereoisomers

A comprehensive study synthesized all eight stereoisomers of this compound to evaluate their biological activities. The findings revealed that certain configurations exhibited markedly enhanced antiparkinsonian effects compared to others. Specifically, the stereoisomer with the (1S,5S,6R) configuration showed superior protective effects against neurotoxicity induced by MPTP .

Toxicity Profile

In terms of safety, Prottremine has a relatively low acute toxicity profile, with an LD50 value reported at 4250 mg/kg in mice. This indicates a favorable safety margin for potential therapeutic applications .

Propiedades

IUPAC Name |

(4R)-1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9-,10?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPMHJQMNACGDI-RGURZIINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(C=C1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CCC(C=C1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468060 | |

| Record name | (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861892-40-2 | |

| Record name | (4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.